Evidence Item 1: Structural Determinants of Antitubercular Potency — 7-Chloro/7-Methoxy Substitution Reduces MIC and IC50 Values
In a systematic evaluation of twenty-nine 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a chloro, methyl, or methoxy group at position 7 of the benzene moiety was shown to reduce both minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values against Mycobacterium tuberculosis compared to unsubstituted baseline compounds [1]. Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate incorporates a 7-methoxy group, which aligns with this activity-enhancing SAR trend. The study further demonstrated that antitubercular activity depends hierarchically on carboxylate ester substituents, with potency improving in the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl [2]. The methyl ester in the target compound occupies an intermediate position in this activity ranking, representing a distinct optimization point relative to ethyl ester analogs such as ethyl 3-chloroquinoxaline-2-carboxylate (CAS: 49679-45-0).
| Evidence Dimension | Impact of 7-position substitution on antitubercular activity |
|---|---|
| Target Compound Data | 7-Methoxy substituted quinoxaline-2-carboxylate core (structural feature present in CAS 59956-08-0) |
| Comparator Or Baseline | Unsubstituted quinoxaline-2-carboxylate 1,4-dioxide derivatives (baseline compounds without 7-position modifications) |
| Quantified Difference | 7-position chloro/methyl/methoxy substitution reduces MIC and IC50 values (exact fold-reduction not specified in abstract) |
| Conditions | In vitro evaluation against Mycobacterium tuberculosis; twenty-nine 6(7)-substituted derivatives synthesized and tested |
Why This Matters
This SAR evidence supports procurement of the 7-methoxy substituted scaffold specifically, as unsubstituted or differently substituted quinoxaline-2-carboxylate analogs are predicted to exhibit inferior antitubercular potency.
- [1] Jaso, A., Zarranz, B., Aldana, I., Monge, A. Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. Journal of Medicinal Chemistry, 2005, 48(6), 2019-2025. View Source
- [2] Jaso, A., Zarranz, B., Aldana, I., Monge, A. Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. Journal of Medicinal Chemistry, 2005, 48(6), 2019-2025. View Source
